molecular formula C26H23N5O3S2 B12042244 N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476484-85-2

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12042244
CAS No.: 476484-85-2
M. Wt: 517.6 g/mol
InChI Key: LPOFICBCCWCUFZ-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of indazole, methoxyphenyl, and benzothienopyrimidine moieties

Preparation Methods

The synthesis of N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indazole core, followed by the introduction of the methoxyphenyl group and the benzothienopyrimidine moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    Indazole derivatives: These compounds share the indazole core and may exhibit similar biological activities.

    Benzothienopyrimidine derivatives: These compounds share the benzothienopyrimidine moiety and may have similar chemical properties.

    Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar reactivity. The uniqueness of N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of these moieties, which may confer unique properties and applications.

Properties

CAS No.

476484-85-2

Molecular Formula

C26H23N5O3S2

Molecular Weight

517.6 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23N5O3S2/c1-34-18-10-8-17(9-11-18)31-25(33)23-19-4-2-3-5-21(19)36-24(23)29-26(31)35-14-22(32)28-16-7-6-15-13-27-30-20(15)12-16/h6-13H,2-5,14H2,1H3,(H,27,30)(H,28,32)

InChI Key

LPOFICBCCWCUFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC5=C(C=C4)C=NN5)SC6=C3CCCC6

Origin of Product

United States

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